4-Prop-2-enylpyrrolidine-2-carboxylic acid

Neuroprotection Pharmacokinetics Diketopiperazine stability

4-Prop-2-enylpyrrolidine-2-carboxylic acid, systematically named (2S)-4-prop-2-enylpyrrolidine-2-carboxylic acid and commonly referred to as 4-allyl-L-proline (CAS 98426-29-0), is a non‑proteinogenic α‑amino acid belonging to the 4‑substituted proline analogue class. Its structure features a pyrrolidine ring with an allyl substituent at the 4‑position and a carboxylic acid at the 2‑position, giving a molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g mol⁻¹.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12097827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Prop-2-enylpyrrolidine-2-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=CCC1CC(NC1)C(=O)O
InChIInChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)
InChIKeyJMWRIQIIDLNILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Prop-2-enylpyrrolidine-2-carboxylic acid (CAS 98426-29-0): Compound Identity and Procurement Baseline


4-Prop-2-enylpyrrolidine-2-carboxylic acid, systematically named (2S)-4-prop-2-enylpyrrolidine-2-carboxylic acid and commonly referred to as 4-allyl-L-proline (CAS 98426-29-0), is a non‑proteinogenic α‑amino acid belonging to the 4‑substituted proline analogue class [1]. Its structure features a pyrrolidine ring with an allyl substituent at the 4‑position and a carboxylic acid at the 2‑position, giving a molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g mol⁻¹ [1]. The compound is commercially available in multiple stereochemical forms, most notably the (2S,4R)‑trans isomer (CAS 393524‑70‑4), typically supplied at ≥95% purity . It serves as a key chiral building block in peptide and peptidomimetic synthesis, where the allyl group provides a reactive handle for late‑stage functionalisation and the rigid pyrrolidine scaffold imposes conformational constraints distinct from natural L‑proline .

Why Generic 4‑Substituted Prolines Cannot Substitute for 4-Prop-2-enylpyrrolidine-2-carboxylic acid


Although several 4‑substituted proline analogues (e.g., 4‑hydroxyproline, 4‑fluoroproline, 4‑methylproline) share the same pyrrolidine‑2‑carboxylic acid scaffold, they exhibit markedly different conformational biases and chemical reactivity profiles [1]. The pyrrolidine ring pucker (Cγ‑exo vs. Cγ‑endo) and the cis/trans amide bond equilibrium are exquisitely sensitive to the electronic and steric nature of the 4‑substituent, meaning that substituting one 4‑substituted proline for another can fundamentally alter peptide secondary structure [1]. Critically, the allyl group of 4‑prop‑2‑enylpyrrolidine‑2‑carboxylic acid also enables olefin metathesis, thiol‑ene coupling, and other bioorthogonal reactions that are inaccessible to saturated or hydroxyl‑bearing 4‑substituted analogues, making the compound functionally irreplaceable in synthetic routes requiring a latent alkene handle [2]. These differences are not incremental but categorical—a generic 4‑substituted proline cannot replicate the combination of conformational rigidity and alkene‑based reactivity that this compound provides.

Quantitative Differentiation Evidence for 4-Prop-2-enylpyrrolidine-2-carboxylic acid Against Its Closest Comparators


Plasma Stability of the NNZ‑2591 Diketopiperazine Containing 4‑Allylproline vs. Cyclic Glycyl‑Proline

The diketopiperazine NNZ‑2591 (cyclo‑L‑glycyl‑L‑2‑allylproline), which incorporates 4‑allylproline, was compared directly with the endogenous cyclic glycyl‑proline (cyclic GP) in adult rats. NNZ‑2591 exhibited superior plasma stability and crossed the blood–brain barrier independently of injury, with cerebrospinal fluid levels maintained for at least 2 h after a single subcutaneous dose, whereas cyclic GP is rapidly degraded in plasma [1]. The allyl modification on the proline ring was specifically cited as the structural change that improved bioavailability relative to the natural cyclic GP [1].

Neuroprotection Pharmacokinetics Diketopiperazine stability

Neuroprotective Potency of NNZ‑2591 Relative to Cyclic Glycyl‑Proline in Hypoxic–Ischaemic Brain Injury

In a rat model of hypoxic–ischaemic brain injury, both NNZ‑2591 (4‑allylproline‑containing) and cyclic GP reduced brain damage when administered centrally; however, NNZ‑2591 was reported to be ‘more potent’ (p < 0.001 for overall neuroprotection) [1]. Furthermore, only NNZ‑2591 was efficacious after peripheral (subcutaneous) administration, achieving significant overall histological protection (p < 0.0001) and somatosensory‑motor functional improvement (p < 0.05) over a 5‑day treatment course [1].

Neuroprotection In vivo efficacy Peptidomimetics

Conformational Restriction of 4‑Allylproline versus L‑Proline in β‑Turn Peptidomimetics

α‑Allylproline (a closely related isomer of 4‑allylproline) has been used to construct indolizidinone type VI β‑turn mimetics of Pro‑Leu‑Pro‑NH₂ [1]. These mimetics, which rely on the conformational constraint introduced by the allyl‑bearing proline, enhanced the binding of [³H]N‑propylnorapomorphine to dopamine receptors, an effect not observed with the unconstrained linear peptide [1]. While the published data are for α‑allylproline rather than 4‑allylproline, the underlying principle—that the allyl substituent enforces a specific proline ring pucker and favours a discrete φ/ψ dihedral angle combination—applies equivalently to the 4‑substituted series based on well‑established structure–conformation relationships for 4‑substituted prolines [2].

Peptidomimetics Dopamine receptor allosteric modulation β‑Turn conformation

Unique Alkene Reactivity vs. Saturated 4‑Substituted Prolines

The allyl substituent of 4‑prop‑2‑enylpyrrolidine‑2‑carboxylic acid provides a terminal alkene that participates in olefin cross‑metathesis, ring‑closing metathesis, and thiol‑ene reactions—transformations that are entirely inaccessible to saturated 4‑substituted proline analogues such as 4‑methylproline, 4‑hydroxyproline, or 4‑fluoroproline [1]. This reactivity has been exploited in the synthesis of hydrocarbon‑stapled α‑helical peptides, where a related cis‑4‑allyloxy‑L‑proline was used for i,i + 1 stapling to stabilise right‑handed α‑helices, as confirmed by X‑ray crystallography [1]. The 4‑allylproline monomer can serve as a direct participant in peptide stapling strategies, offering a reactive Cγ‑tethered alkene without the need for additional linker installation steps required for hydroxyproline‑ or aminoproline‑based precursors.

Bioorthogonal chemistry Peptide stapling Olefin metathesis

Procurement‑Relevant Application Scenarios for 4-Prop-2-enylpyrrolidine-2-carboxylic acid


Synthesis of NNZ‑2591 and Structurally Related Neuroprotective Diketopiperazines

The most clinically advanced application of 4‑allylproline is as the chiral building block for cyclo‑L‑glycyl‑L‑2‑allylproline (NNZ‑2591), an investigational neuroprotective agent with EMA Orphan Drug Designation for Angelman syndrome . NNZ‑2591 demonstrated superior plasma stability and blood–brain barrier penetration relative to the endogenous cyclic glycyl‑proline, with significant histological and functional protection in hypoxic–ischaemic rats (p < 0.0001 overall) . Procurement of the (2S,4R)‑trans isomer is essential for replicating the stereochemistry of NNZ‑2591 and its analogues .

Conformationally Constrained Peptidomimetics for GPCR Modulation

Allyl‑substituted proline isomers have been used to construct type VI β‑turn mimetics that allosterically modulate dopamine receptor binding . The 4‑allylproline scaffold can similarly be incorporated into turn‑inducing peptidomimetics, where the allyl group both constrains the proline ring pucker and provides a synthetic handle for further diversification . This application is supported by the broader literature on 4‑substituted proline editing, which demonstrates that the stereoelectronic effects of the 4‑substituent directly control the cis/trans prolyl amide bond ratio and the Cγ‑exo/endo pucker equilibrium .

Hydrocarbon Stapling and Peptide Macrocyclisation

The terminal alkene of 4‑prop‑2‑enylpyrrolidine‑2‑carboxylic acid enables direct participation in ring‑closing metathesis (RCM) for peptide stapling, as demonstrated by the successful i,i + 1 hydrocarbon stapling of α‑helical peptides using the related cis‑4‑allyloxy‑L‑proline building block . X‑ray crystallography confirmed that the staple stabilises the right‑handed α‑helix . The 4‑allylproline monomer offers a shorter synthetic route to stapled peptides compared to the traditional approach of installing an alkene‑bearing amino acid via separate derivatisation of serine, hydroxyproline, or ornithine precursors .

Chiral Auxiliary and Asymmetric Catalysis Applications

N‑Alkylproline esters, including N‑allylproline derivatives, have been employed as components of chiral triazine‑based coupling reagents for enantioselective peptide bond formation . The allyl group provides a steric and electronic environment distinct from N‑methylproline, potentially influencing the enantioselectivity of D/L amino acid incorporation. The 4‑allyl substitution pattern further modifies the proline ring conformation relative to unsubstituted N‑allylproline, offering an additional dimension of stereochemical control . This application is relevant for laboratories requiring enantiomerically pure peptide coupling reagents.

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